Picobenzide

Descripción

Historical Context and Chemical Class within Benzamide (B126) Research

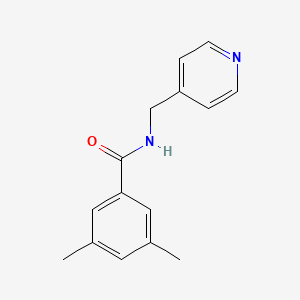

Picobenzide belongs to the class of benzamides, which are derivatives of benzoic acid. ontosight.ai Specifically, it is a substituted benzamide featuring a picolyl (4-pyridinylmethyl) group attached to the nitrogen atom of the benzamide moiety. ontosight.ai Benzamides as a chemical class are organic compounds containing a carboxamido substituent attached to a benzene (B151609) ring and have been a focus in pharmaceutical research for various applications, including as antipsychotic agents and histone deacetylase (HDAC) inhibitors. taylorandfrancis.comnih.gov this compound itself has been described as a synthetic product of therapeutic interest, noted for potential neuroleptic, anti-inflammatory, and spasmolytic actions, with properties similar to those of phenothiazines. ncats.io Research into substituted benzamides, including those with potential antipsychotic action, has been ongoing, involving the synthesis and evaluation of new derivatives. researchgate.net The synthesis of a new family of central nervous system depressants based on a "use of fragments" methodology led to one such drug being assigned the name this compound by the WHO. analesranf.com

Overview of Preclinical Research Trajectories for this compound

Preclinical research on this compound has explored its potential as a drug candidate. ontosight.ai Studies have investigated its pharmacological activity, including comparative studies with its N-oxide metabolite. ncats.iotargetmol.com Pharmacokinetic studies have also been conducted, examining the distribution and elimination of this compound, for instance, after intravenous administration in animal models. researchgate.netnih.gov Research has also looked into the effects of this compound on behaviors induced by substances like apomorphine (B128758) and amphetamine in animal models. targetmol.com The compound's structure suggests potential interactions with various biological targets, which could imply applications in areas such as neurology and psychiatry. ontosight.ai Preclinical behavioral effects of this compound have been a subject of investigation. researchgate.net

While specific detailed research findings regarding this compound's preclinical efficacy across a wide range of potential applications are dispersed within scientific literature, the focus has been on understanding its basic pharmacological profile and potential therapeutic areas based on its chemical structure and initial observations. ontosight.aincats.iotargetmol.comnih.govresearchgate.net

Preclinical Research Areas Investigated for this compound

| Research Area | Focus |

| Pharmacological Activity | Comparison with N-oxide metabolite, general effects. ncats.iotargetmol.com |

| Pharmacokinetics | Distribution and elimination, e.g., after IV administration. researchgate.netnih.gov |

| Behavioral Effects | Influence on induced behaviors in animal models. targetmol.comresearchgate.net |

| Potential Applications | Indicated by structure, e.g., neurology, psychiatry. ontosight.ai |

Further comprehensive studies are required to fully understand its effects in biological systems and potential applications in human health. ontosight.ai

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

51832-87-2 |

|---|---|

Fórmula molecular |

C15H16N2O |

Peso molecular |

240.30 g/mol |

Nombre IUPAC |

3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide |

InChI |

InChI=1S/C15H16N2O/c1-11-7-12(2)9-14(8-11)15(18)17-10-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H,17,18) |

Clave InChI |

JROSDBYIFZWPBP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C |

SMILES canónico |

CC1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C |

Apariencia |

Solid powder |

Otros números CAS |

51832-87-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

dosetil M 14012-4 M-14012 M-14012-4 N-(4-picolyl)-3,5-dimethylbenzamide picobenzide |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Picobenzide

Established Synthetic Routes for Picobenzide

Established synthetic routes for this compound typically involve the formation of the amide bond between 3,5-dimethylbenzoic acid or a reactive derivative (such as the acid chloride) and 4-(aminomethyl)pyridine (B121137) (4-picolylamine). While specific detailed protocols for the synthesis of the parent this compound molecule were not extensively detailed in the search results, the synthesis of related benzamide (B126) analogues provides insight into the general methodologies employed. For instance, the synthesis of substituted benzamides related to sulpiride, another benzamide antipsychotic, often involves the reaction of a substituted benzoic acid or acyl chloride with an appropriate amine. thieme-connect.com

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives has been pursued to explore variations in biological activity and improve pharmacotoxicological properties. thieme-connect.com This involves modifying different parts of the this compound structure, including the benzamide ring and the pyridine (B92270) ring. analesranf.com

Structural Modifications and Design Rationale

Structural modifications of this compound often focus on altering the substituents on the 3,5-dimethylbenzoyl moiety and the pyridine ring. analesranf.com The design rationale behind these modifications is typically aimed at optimizing interactions with biological targets, enhancing pharmacokinetic properties, and potentially reducing toxicity. For example, in the synthesis of analogues related to this compound, modifications to the aromatic ring substituents were carried out, leading to a QSAR study to optimize the series. analesranf.com

One approach to derivatization involves the synthesis of new trisubstituted oxazole (B20620) derivatives using this compound analogues as starting materials. thieme-connect.com This highlights the use of the this compound scaffold as a base for constructing more complex molecular architectures. Quaternization of the pyridine ring has also been explored, followed by reduction to yield tetrahydropyridine (B1245486) derivatives. thieme-connect.com

Novel Synthetic Approaches for this compound Scaffolds

While the search results did not specifically detail novel synthetic approaches explicitly for the this compound scaffold itself, the literature on the synthesis of related heterocyclic compounds and benzamide derivatives provides potential avenues. Research into novel synthetic methods for scaffolds like 1,5-benzothiazepane, which also contain a heterocyclic ring fused to an aromatic system and exhibit diverse biological activities, illustrates the ongoing development of new synthetic strategies in medicinal chemistry. nih.gov These approaches often involve methodologies that promote efficiency, sustainability, and the ability to introduce diverse substituents.

The synthesis of oxazole derivatives, which have been prepared from this compound analogues, sometimes involves reactions of N-acyl-α-amino acids with reagents like ethyl chloroformate in the presence of a base. researchgate.net Cyclization reactions are also common in the synthesis of heterocyclic scaffolds. researchgate.net Although not directly applied to the core this compound structure in the provided snippets, these methods represent types of reactions that could potentially be adapted or explored for novel routes to this compound or its derivatives.

Research also explores the synthesis of novel compounds containing specific residues and moieties, such as L-valine and diaryl sulfone fragments, which are then characterized and evaluated for biological activity. researchgate.net This indicates a broader trend in medicinal chemistry towards developing synthetic methodologies that allow for the incorporation of diverse functional groups and structural elements into a base scaffold to generate libraries of analogues for biological screening.

Preclinical Pharmacological Profiling of Picobenzide and Its Analogues

In Vitro Pharmacological Characterization

The in vitro evaluation of Picobenzide has been instrumental in elucidating its molecular interactions and cellular effects. These studies, conducted in controlled laboratory settings, provide the initial insights into the compound's pharmacological activity.

Receptor Binding Studies and Ligand-Target Interactions

Receptor binding assays are a cornerstone in drug discovery, offering a quantitative measure of the affinity between a ligand, such as this compound, and its molecular target. These assays typically utilize radiolabeled ligands or fluorescent probes to determine the binding constants (e.g., Kd, Ki) of a compound for a specific receptor. While specific binding data for this compound is not extensively detailed in the public domain, the general methodology involves incubating the compound with a preparation of cells or membranes expressing the receptor of interest. The amount of bound ligand is then measured, allowing for the determination of its binding affinity and selectivity.

The interaction of a ligand with its receptor is a critical determinant of its pharmacological effect. High-affinity binding suggests that a lower concentration of the compound is needed to elicit a biological response. Furthermore, selectivity, or the ability of a compound to bind preferentially to one receptor subtype over others, is a desirable characteristic to minimize off-target effects. Future studies detailing the binding profile of this compound across a panel of receptors will be crucial in defining its specificity and potential for clinical development.

Cellular Assay Systems for Activity Assessment

Cellular assays represent a vital step in preclinical pharmacology, bridging the gap between molecular binding events and a functional cellular response. These assays are performed using living cells and can measure a wide range of activities, including second messenger signaling, gene expression changes, and cell viability. For a compound like this compound, cellular assays would be employed to confirm that its binding to a target receptor translates into a measurable biological effect.

For instance, if this compound targets a G-protein coupled receptor (GPCR), cellular assays could measure changes in intracellular cyclic AMP (cAMP) or calcium levels. If the target is an ion channel, electrophysiological techniques like patch-clamping could be used to assess its effect on ion flow across the cell membrane. The choice of the cellular assay system is dictated by the nature of the target and the signaling pathways it modulates. These functional assays are essential for characterizing a compound as an agonist, antagonist, or modulator of a particular target.

Enzyme Inhibition and Activation Profiling

Many therapeutic agents exert their effects by modulating the activity of enzymes. Enzyme inhibition and activation profiling are therefore critical components of preclinical pharmacological characterization. These assays measure the ability of a compound to either decrease (inhibit) or increase (activate) the rate of an enzyme-catalyzed reaction.

The potency of an enzyme inhibitor is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. For this compound, profiling its activity against a broad panel of enzymes, particularly those involved in drug metabolism (e.g., cytochrome P450 enzymes), is a standard part of preclinical assessment. This helps to identify potential drug-drug interactions and to understand the compound's metabolic stability.

Competitive inhibitor profiling strategies can also be employed to discover and characterize potent enzyme inhibitors. nih.gov These methods often utilize chemical probes that covalently bind to the active site of an enzyme, and the ability of a test compound to prevent this binding is measured. nih.gov

In Vivo Preclinical Models for Activity Evaluation

Following in vitro characterization, the pharmacological activity of this compound is assessed in living organisms through in vivo preclinical models. These studies are essential for understanding how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in models of disease.

Behavioral Models for Investigating Central Nervous System Activity

For compounds that are being investigated for their effects on the central nervous system (CNS), behavioral models in animals are indispensable. These models are designed to assess a range of CNS functions, including locomotion, anxiety, depression, cognition, and pain perception. The choice of the behavioral model depends on the hypothesized therapeutic indication for this compound.

For example, if this compound is being developed as an anxiolytic, it might be tested in models such as the elevated plus-maze or the light-dark box test. If it is intended as an antidepressant, models like the forced swim test or the tail suspension test would be relevant. The outcomes of these behavioral studies provide crucial information about the potential therapeutic effects of the compound and help to guide its further development.

Neurochemical and Electrophysiological Assessments in Animal Models

To further understand the in vivo mechanism of action of a CNS-active compound like this compound, neurochemical and electrophysiological assessments are conducted in animal models. Neurochemical studies can measure the effect of the compound on the levels of neurotransmitters and their metabolites in different brain regions. This is often accomplished using techniques like microdialysis coupled with high-performance liquid chromatography (HPLC).

Electrophysiological assessments, such as in vivo electrophysiology, can directly measure the effects of this compound on the firing rate and pattern of neurons in specific brain circuits. These studies provide real-time information about how the compound modulates neuronal activity and can help to correlate its neurophysiological effects with its behavioral outcomes. Together, these neurochemical and electrophysiological data provide a more complete picture of the in vivo pharmacology of this compound.

Imaging Techniques in Preclinical Pharmacological Studies

For instance, a study focused on a novel pyridine-based benzamide (B126) dimer, structurally related to the core scaffold of this compound, utilized PET imaging to evaluate its potential for diagnosing malignant melanomas. nih.gov In this research, the benzamide dimer was radiolabeled with Gallium-68 (⁶⁸Ga) to create a PET tracer, [⁶⁸Ga]Ga-H-2. nih.gov The preclinical evaluation of this tracer involved in vitro studies using melanoma cells and in vivo PET imaging in various tumor models. nih.gov

The research findings demonstrated that the ⁶⁸Ga-labeled pyridine-based benzamide dimer exhibited high uptake and retention in malignant melanoma, highlighting its potential as a specific PET imaging agent. nih.gov The study also included a monomeric version of the benzamide, [⁶⁸Ga]Ga-H-1, for comparison to understand the influence of the molecular structure on the imaging properties. nih.gov The dimeric form showed superior imaging quality due to higher tumor uptake and lower accumulation in non-target organs compared to its monomeric counterpart. nih.gov

Such studies underscore the importance of molecular structure in the design of effective imaging agents. The data derived from these preclinical imaging experiments are instrumental in guiding the selection and optimization of drug candidates for further development.

| Compound/Tracer | Imaging Modality | Radiolabel | Key Findings in Preclinical Models |

| Pyridine-based Benzamide Dimer ([⁶⁸Ga]Ga-H-2) | PET | ⁶⁸Ga | High uptake and long-term retention in malignant melanoma. Superior imaging quality compared to the monomeric form. Confirmed specificity and affinity in melanoma cells and in vivo tumor models. nih.gov |

| Monomeric Pyridine-based Benzamide ([⁶⁸Ga]Ga-H-1) | PET | ⁶⁸Ga | Relatively low tumor uptake and high accumulation in non-target organs, resulting in poor PET imaging quality. nih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action of Picobenzide

Target Identification Approaches

Identifying the molecular targets of a small molecule is a critical step in understanding its biological effects. Various experimental and computational approaches are employed for target deconvolution, especially when a compound's mechanism is not initially known, such as in phenotypic screening campaigns. nih.gov

Biochemical Target Deconvolution

Biochemical methods aim to directly identify the protein or other biomolecule that a compound binds to. Techniques in this area often involve using the small molecule as a probe to isolate its binding partners from complex biological mixtures. Affinity chromatography is one such approach, where the immobilized small molecule is used to capture interacting proteins from cell or tissue extracts. The bound proteins are then eluted and identified, commonly through techniques like mass spectrometry. technologynetworks.comevotec.com Biochemical suppression is another strategy that assesses the compound's ability to inhibit a specific enzymatic activity in protein extracts, without necessarily relying on direct binding affinity. technologynetworks.com

Genetic and Proteomic Screening Strategies

Genetic and proteomic screening strategies offer systemic approaches to target identification. Genetic screens, such as those involving resistance cloning or functional variomics, can identify genetic alterations that confer resistance or sensitivity to a compound, thereby implicating the gene product as a potential target or being involved in the compound's pathway. nih.govnih.gov Proteomic screening, often utilizing mass spectrometry-based techniques, allows for the large-scale analysis of protein expression levels, modifications, or interactions in response to compound treatment. evotec.comki.senih.govnih.govfrontiersin.org Techniques like Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA) can identify proteins whose thermal stability changes upon ligand binding, providing insights into direct or indirect target engagement. elifesciences.org

Computational Approaches for Target Prediction

Computational methods play an increasingly important role in predicting potential drug targets. These approaches leverage existing data on compound structures, protein structures, and known drug-target interactions to infer likely targets for a new molecule. frontiersin.orgnih.gov Ligand-based methods compare the new compound's structure to molecules with known targets. Target-based methods utilize the 3D structure of proteins to predict binding sites and potential ligands through techniques like molecular docking. frontiersin.orguni-muenster.de Hybrid approaches combine aspects of both. frontiersin.orgnih.gov While computational methods can generate valuable hypotheses, experimental validation is necessary to confirm predicted targets. nih.gov

Molecular Signaling Pathways Modulated by Picobenzide

Understanding how this compound affects cellular function requires examining the molecular signaling pathways it modulates. This involves investigating the cascades of events triggered or inhibited by the compound's interaction with its target(s).

Receptor-Mediated Signaling Cascades

If this compound acts on a receptor, its mechanism of action would involve initiating or blocking downstream signaling cascades typically associated with that receptor. This could involve G protein-coupled receptor signaling, enzyme-linked receptor activation, or ion channel modulation. google.com For compounds acting on dopamine (B1211576) receptors, for instance, the downstream effects could involve modulation of adenylate cyclase activity or the phosphoinositide turnover pathway, depending on the specific receptor subtype. researchgate.net

Intracellular Protein-Protein Interactions

Beyond direct target binding, this compound may exert its effects by influencing intracellular protein-protein interactions (PPIs). PPIs are fundamental to numerous cellular processes, including signal transduction. mdpi.comwikipedia.org A compound could potentially disrupt aberrant PPIs involved in disease states or modulate physiological interactions to alter cellular behavior. mdpi.comnih.govrsc.org Studying the impact of this compound on the cellular interactome through techniques like co-immunoprecipitation followed by mass spectrometry or protein interaction network analysis can reveal such mechanisms. frontiersin.orgwikipedia.org

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 51832-87-2 |

Table 2: Summary of Target Identification Approaches

| Approach | Description | Key Techniques |

| Biochemical Target Deconvolution | Directly identifies binding partners of a compound. | Affinity Chromatography, Biochemical Suppression, Mass Spectrometry |

| Genetic Screening | Identifies genetic changes affecting sensitivity/resistance to a compound. | Resistance Cloning, Functional Variomics |

| Proteomic Screening | Analyzes protein profiles or properties in response to compound treatment. | Mass Spectrometry-based Proteomics, TPP, PISA |

| Computational Prediction | Predicts potential targets based on existing data and computational models. | Ligand-based methods, Target-based methods (Docking), Hybrid approaches |

Table 3: Potential Molecular Signaling Pathway Modulation by this compound

| Mechanism | Description | Potential Downstream Effects |

| Receptor-Mediated Signaling Cascades | Interaction with cell surface or intracellular receptors. | Activation/inhibition of downstream enzymes, modulation of ion channels |

| Modulation of Intracellular PPIs | Altering the interactions between intracellular proteins. | Disruption of signaling complexes, altered protein function |

Gene Expression and Transcriptional Regulation

The impact of chemical compounds on gene expression and transcriptional regulation is a critical aspect of understanding their cellular mechanisms. Gene expression, the process by which information from a gene is used in the synthesis of a functional gene product, is tightly controlled at various stages, including transcription nih.govwikipedia.org. Transcriptional regulation involves the modulation of the rate at which genetic information is copied from DNA to messenger RNA (mRNA) nih.gov. This process is influenced by transcription factors, which bind to specific DNA sequences to either activate or repress gene expression nih.gov.

While specific detailed studies on the direct effects of this compound on the transcription of particular genes are not extensively documented in the immediately available search results, the broader context of how compounds can influence gene expression provides a framework for understanding potential mechanisms. For example, studies on other compounds highlight how changes in mRNA levels of specific genes can be indicative of a compound's mechanism of action plos.orgcmu.edunih.gov. The regulation of gene expression can involve complex networks and interactions, and alterations in these processes can lead to significant changes in cellular function frontiersin.org.

Transcriptional regulation can be influenced by various factors, including the binding of regulatory proteins to DNA, alterations in chromatin structure, and the activity of enzymes that modify DNA or histones nih.gov. Changes in gene expression patterns can be assessed through techniques like RNA sequencing or microarray analysis, providing a global view of the cellular transcriptional response to a compound cmu.edunih.gov.

Cellular Responses to this compound Exposure

Exposure of cells to chemical compounds can elicit a range of cellular responses, including changes in morphology, proliferation, differentiation, and intracellular processes. These responses are often downstream effects of the compound's interaction with specific molecular targets.

Phenotypic Changes in Cell Lines and Primary Cultures

Phenotypic changes refer to observable alterations in the characteristics of cells, such as their shape, size, behavior, or protein expression profiles biorxiv.orgelifesciences.org. Studies utilizing various cell lines and primary cultures are commonly employed to investigate the cellular effects of compounds like this compound. Different cell lines can exhibit distinct phenotypic responses to the same compound, reflecting their inherent biological differences and the complexity of cellular signaling pathways plos.orgnih.gov.

Research on other compounds demonstrates how phenotypic profiling through techniques like live-cell imaging can quantify cellular responses and provide insights into mechanisms of action biorxiv.org. Changes in cell surface marker expression, for instance, can indicate differentiation or activation states plos.org. The analysis of phenotypic changes in response to this compound exposure in relevant cell models would be crucial for understanding its cellular impact. While specific phenotypic data for this compound is not detailed in the provided snippets, the methodology of observing and quantifying such changes in cell lines and primary cultures is a standard approach in cellular pharmacology plos.orgnih.govbiorxiv.orgelifesciences.orgnih.gov.

Subcellular Localization and Trafficking

The subcellular localization and trafficking of a compound within a cell can significantly influence its activity and the cellular pathways it affects. The distribution of a compound to specific organelles or cellular compartments can determine its access to molecular targets and the nature of the resulting cellular response nih.govgoogle.com.

While direct information on the subcellular localization and trafficking of this compound is not available in the search results, the concept is fundamental to understanding how compounds exert their effects. For example, some compounds need to reach the nucleus to interact with DNA or transcription factors, while others may target proteins located in the cytoplasm, cell membrane, or specific organelles nih.gov. The mechanisms by which a compound enters a cell, moves within it, and potentially accumulates in certain areas are governed by factors such as its chemical properties and the presence of cellular transport systems google.com. Techniques such as fluorescence microscopy or cellular fractionation can be used to investigate the subcellular distribution of a compound.

Structure Activity Relationship Sar Studies of Picobenzide

Identification of Key Pharmacophores and Structural Motifs

The identification of key pharmacophores and structural motifs is a crucial step in SAR studies. A pharmacophore represents the ensemble of steric and electronic features necessary for optimal supramolecular interactions with a specific biological target to trigger or block a biological response uni.luuni.lu. In the context of picobenzide derivatives, this involves pinpointing the specific parts of the molecule essential for its observed biological activity. The synthesis of this compound itself involved the "use of fragments" methodology, which can be related to identifying and combining key structural components ontosight.ai. By analyzing the activity of various this compound analogues, researchers can deduce which functional groups, ring systems, and their spatial arrangement are critical for interaction with the biological target. This process helps in understanding the molecular recognition between the ligand (this compound derivative) and its receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling applies mathematical and statistical methods to correlate the biological activity of compounds with their structural and physicochemical properties. A QSAR study was carried out on analogues of this compound, a substituted benzamide (B126), which led to the optimization of the series ontosight.aiepa.gov. QSAR models aim to build a predictive framework to estimate the activity of new compounds based on their molecular characteristics.

2D and 3D QSAR Approaches

QSAR approaches can broadly be classified into 2D and 3D methods. 2D-QSAR methods utilize molecular descriptors calculated from the two-dimensional structure of a molecule, such as connectivity indices, atom counts, and topological descriptors. These descriptors are invariant to the molecule's three-dimensional orientation. 3D-QSAR methods, on the other hand, incorporate the three-dimensional spatial arrangement and physicochemical properties of molecules, such as steric and electrostatic fields. While 2D-QSAR is computationally less demanding and useful for screening large libraries, 3D-QSAR can provide more specific insights into the structural requirements for activity and is valuable for rational drug design. Both 2D and 3D QSAR approaches would have been applied to the this compound derivatives to develop statistical models correlating their structural features with their biological activity, aiding in the prediction of activity for novel analogues.

Ligand-Based and Structure-Based Computational Design

Computational drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based approaches rely on information from known active molecules to infer the structural and physicochemical requirements for activity. This can involve methods like pharmacophore modeling (as discussed in 5.1) and QSAR, where models are built based on the properties of the ligands themselves uni.lu. Structure-based approaches, conversely, utilize the three-dimensional structure of the biological target (e.g., a protein or enzyme) to design or identify ligands that are likely to bind with high affinity and specificity. Techniques like molecular docking fall under this category. For this compound derivatives, both ligand-based QSAR studies ontosight.aiepa.gov and potentially structure-based methods (if the target structure is known) could be employed to guide the design of new analogues with improved activity by considering how modifications to the ligand structure might affect binding interactions with the target.

Conformational Analysis and Molecular Docking Studies

Conformational analysis and molecular docking studies are valuable computational techniques used to understand the three-dimensional structure of molecules and their interactions with biological targets. Conformational analysis explores the various possible spatial arrangements of a molecule that result from rotation around single bonds. Understanding the preferred conformations of this compound derivatives is important because the molecule must adopt a suitable conformation to bind effectively to its target. Molecular docking simulates the binding process of a ligand to a receptor, predicting the preferred binding pose(s) and estimating the binding affinity. By performing molecular docking studies with this compound derivatives and their putative biological target, researchers can gain insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that govern binding. This information can help rationalize observed SARs and guide the design of new analogues with enhanced binding interactions. Flexible docking methods, which account for the conformational changes in both the ligand and the receptor upon binding, can provide a more accurate representation of the binding event.

Mechanisms of Resistance Relevant to Benzamide Chemotypes Theoretical Considerations

Target Site Modifications and Mutations

One primary mechanism of resistance involves alterations to the cellular or microbial target site that the benzamide (B126) compound interacts with frontiersin.orgnih.govmdpi.comoup.com. These modifications can reduce the binding affinity of the compound, thereby diminishing its efficacy mdpi.com. Mutations in the genes encoding the target protein are a common cause of such alterations frontiersin.orgmdpi.com. For example, studies on benzamide anti-cancer toxins targeting β-tubulin have identified specific mutations, such as a Thr238Ala substitution in β-tubulin, that are sufficient to induce resistance to these benzamides acs.orgsci-hub.se. Similarly, research on the benzamide fungicide zoxamide, which binds covalently to Cys-239 of β-tubulin, has explored how mutations in the β-tubulin gene can lead to altered sensitivity cabidigitallibrary.org. Enzymatic alteration of the target site, such as through methylation of nucleotides in the binding site, can also weaken antibiotic binding skintherapyletter.com. This can result in resistance to multiple antibiotic classes if they share overlapping binding sites skintherapyletter.com.

Efflux Pump Overexpression and Enhanced Drug Export

Microorganisms and cells can develop resistance by increasing the activity or expression of efflux pumps, which are membrane proteins that actively transport compounds out of the cell frontiersin.orgnih.govmdpi.comoup.comencyclopedia.pubacs.orgjabonline.in. Overexpression of these pumps reduces the intracellular concentration of the benzamide, keeping it below the level required to exert its effect encyclopedia.pubjabonline.innih.gov. This is a common mechanism of multidrug resistance jabonline.innih.gov. For instance, the overexpression of efflux pumps in Acinetobacter baumannii is a significant mechanism of multidrug resistance in this pathogen nih.gov. Studies have also investigated the ability of certain benzamide derivatives to act as inhibitors of efflux pumps, suggesting the potential for strategies to counteract this resistance mechanism bohrium.comnih.govmdpi.com. Efflux pumps can extrude a wide range of substrates, including various classes of antibiotics mdpi.com.

Enzymatic Inactivation or Degradation of Analogous Compounds

Enzymatic modification or degradation of the benzamide compound can render it inactive mdpi.comoup.comencyclopedia.pubacs.orgnih.govjournalagent.com. Bacteria, for example, can produce enzymes that add chemical groups to or hydrolyze the structure of antimicrobial agents mdpi.comoup.comnih.gov. While specific enzymatic degradation pathways for Picobenzide are not detailed in the provided context, this is a recognized mechanism of resistance for various drug classes, including other benzamides or compounds with similar chemical features oup.comnih.govfrontiersin.org. Beta-lactamases, which hydrolyze the amide bond in the beta-lactam ring, are a well-known example of enzymes that confer resistance through degradation nih.govmdpi.comoup.comnih.gov. Enzymatic inactivation can occur through the addition of specific chemical groups or by degrading the molecule's structure mdpi.com.

Adaptive Microbial or Cellular Responses

Beyond specific genetic mutations or the constitutive overexpression of efflux pumps, microorganisms and cells can exhibit adaptive responses that lead to temporary or reversible resistance frontiersin.orgpmjournal.irasm.org. These responses can be triggered by environmental signals, such as stress, nutrient availability, or exposure to sub-inhibitory concentrations of the compound frontiersin.orgpmjournal.ir. Adaptive resistance can involve changes in gene expression that alter metabolic pathways, modify cell wall composition, or induce stress responses that indirectly reduce the compound's effectiveness frontiersin.orgoup.commdpi.comacs.org. Biofilm formation, for instance, can contribute to a refractory response to antimicrobial agents by acting as a barrier and creating a altered microenvironment nih.govoup.com. Adaptive resistance can play a role in both primary and acquired resistance ascopubs.org.

Advanced Research Methodologies and Computational Approaches in Picobenzide Research

High-Throughput Screening and Lead Discovery Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hits" that modulate a specific biological target. mdpi.comnih.gov This automated process is crucial for identifying novel lead compounds for therapeutic development. mdpi.com HTS assays are developed for specific targets and can measure various responses, including fluorescence, luminescence, or absorbance, to determine compound activity. mdpi.com

A review of existing literature reveals no specific studies where HTS platforms were employed to screen for or identify Picobenzide as a hit compound, nor are there reports of this compound being used as a scaffold in HTS-driven lead discovery programs for any specific therapeutic target.

Advanced Spectroscopic and Biophysical Techniques for Ligand-Target Characterization

A variety of sophisticated spectroscopic and biophysical methods are essential for characterizing the interactions between a potential drug molecule (ligand) and its biological target. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) provide detailed information on binding affinity, kinetics, and thermodynamics. This data is critical for understanding the mechanism of action and for the structure-based design of more potent and selective compounds.

There is no publicly available research that applies these advanced biophysical techniques to characterize the interaction of this compound with a specific biological target. Such studies would be necessary to elucidate its molecular mechanism of action.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in drug discovery. pitt.edu These methods allow researchers to model the interaction between a ligand and its target protein at an atomic level, predict binding affinities, and understand the dynamic behavior of the complex over time. youtube.compnnl.gov MD simulations, by applying the laws of motion to atoms and molecules, can simulate protein folding, conformational changes, and ligand binding events, providing insights that are often difficult to obtain through experimental methods alone. youtube.com

Despite the power of these techniques, no studies have been published that describe the use of computational chemistry or molecular dynamics simulations to investigate this compound, its potential binding modes, or its interactions with any pharmacological target.

Omics Technologies in Mechanism Elucidation (e.g., transcriptomics, proteomics)

Omics technologies, such as transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins), provide a global view of the molecular changes within a cell or organism in response to a drug. nih.govbiobide.com These high-throughput methods are powerful for elucidating a compound's mechanism of action, identifying biomarkers for its efficacy, and uncovering potential off-target effects by analyzing changes in gene expression or protein levels. biobide.comnih.govresearchgate.net

The scientific literature lacks any studies that have utilized transcriptomics, proteomics, or other omics technologies to investigate the cellular or systemic effects of this compound. Consequently, the broader biological impact and molecular pathways modulated by this compound remain uncharacterized by these modern approaches.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating processes from target identification to lead optimization. nih.govnih.gov AI algorithms can analyze vast datasets to predict the properties of molecules, design novel compounds, and identify potential drug candidates with a higher probability of success. astrazeneca.commdpi.com These technologies are increasingly being used to reduce the time and cost of pharmaceutical research and development. nih.gov

There are no documented instances of AI or ML models being developed or applied specifically for the discovery, design, or optimization of this compound or its analogues. The application of these cutting-edge computational tools has not been a feature of the research landscape for this particular compound.

Future Directions and Emerging Research Avenues for Picobenzide

Development of Novel Picobenzide Analogues with Enhanced Selectivity

The development of novel this compound analogues represents a significant future direction. Given that this compound is a substituted benzamide (B126), research can focus on systematically modifying the substituents on the aromatic ring to generate new compounds researchgate.net. This process is often guided by structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity. The goal is to identify analogues that exhibit enhanced selectivity towards specific biological targets, potentially reducing off-target effects and improving efficacy. The synthesis and evaluation of these analogues are crucial steps in this research avenue researchgate.netresearchgate.net.

Integration of Multi-Omics Data for Systems-Level Understanding

Integrating multi-omics data is an emerging research avenue that can provide a more holistic understanding of this compound's effects within biological systems nih.govnih.govazolifesciences.combioscipublisher.com. Multi-omics approaches combine data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics nih.govnih.govazolifesciences.com. By analyzing how this compound interacts with genes, RNA transcripts, proteins, and metabolites, researchers can gain insights into the complex molecular pathways and networks it influences nih.govazolifesciences.com. This systems-level perspective can reveal previously unknown targets or mechanisms of action, offering a more comprehensive picture than single-omics approaches nih.govazolifesciences.com. Integrating these diverse datasets, however, presents challenges due to their inherent heterogeneity nih.govnih.govbioscipublisher.com.

Exploration of Polypharmacology and Multi-Targeting Strategies

The exploration of polypharmacology and multi-targeting strategies is a relevant area for future this compound research. Polypharmacology refers to the ability of a single drug to interact with multiple molecular targets nih.govscielo.org.mxgardp.orgnih.gov. While historically viewed negatively due to potential side effects, multi-target modulation is increasingly recognized for its potential benefits in treating complex diseases involving multiple pathways nih.govscielo.org.mxnih.govwiley.com. Research could investigate if this compound or its analogues exhibit beneficial polypharmacological profiles, selectively modulating multiple targets to achieve a desired therapeutic outcome nih.govscielo.org.mx. This involves identifying the key targets that should be modulated simultaneously for a selective effect scielo.org.mx. Computational and experimental strategies are being developed to address the challenges in rationally discovering selective multi-targeted agents nih.gov.

Methodological Advancements in Preclinical Assessment

Advancements in preclinical assessment methodologies will play a vital role in the future research of this compound. Improved in vitro and in vivo models that more accurately mimic human biological systems and disease states are crucial for evaluating the efficacy and potential mechanisms of this compound and its analogues. This includes developing more sophisticated cell-based assays, 3D tissue models, and relevant animal models. Enhanced analytical techniques for studying drug distribution, metabolism, and target engagement in preclinical settings are also essential. These methodological advancements will provide more reliable and predictive data, guiding the selection of promising candidates for further development.

Q & A

Q. Recommendations :

- Report purity data and stability conditions in the "Methods" section .

- Use CONSORT or ARRIVE guidelines for preclinical/clinical data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.